molecular formula C4H6N4O B2935426 2-ethyl-2H-tetrazole-5-carbaldehyde CAS No. 55408-24-7

2-ethyl-2H-tetrazole-5-carbaldehyde

Cat. No. B2935426
CAS RN: 55408-24-7
M. Wt: 126.119
InChI Key: QIOLAVQWHCZQKI-UHFFFAOYSA-N
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Description

2-ethyl-2H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O and a molecular weight of 126.12 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as 2-ethyl-2H-tetrazole-5-carbaldehyde, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .


Molecular Structure Analysis

The InChI code for 2-ethyl-2H-tetrazole-5-carbaldehyde is 1S/C4H6N4O/c1-2-8-6-4 (3-9)5-7-8/h3H,2H2,1H3 . This indicates that the compound contains four carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Tetrazoles, including 2-ethyl-2H-tetrazole-5-carbaldehyde, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds, which can be explosive to shocks .


Physical And Chemical Properties Analysis

2-ethyl-2H-tetrazole-5-carbaldehyde is a liquid at room temperature . It has a molecular weight of 126.12 . The compound is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “2-ethyl-2H-tetrazole-5-carbaldehyde”, play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Click Chemistry

“2-ethyl-2H-tetrazole-5-carbaldehyde” can be used in click chemistry approaches. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Ligand for Metal Complexes

Tetrazole-5-carboxylate (ttzCOO2−) ligands, which can be synthesized from “2-ethyl-2H-tetrazole-5-carbaldehyde”, can form stable metallic compounds and molecular complexes with metals like Cu(II), Zn(II), Pb(II), and Cd(II) .

Biochemistry

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Material Chemistry

In the area of material chemistry, tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cell Membrane Penetration

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Mechanism of Action

While the specific mechanism of action for 2-ethyl-2H-tetrazole-5-carbaldehyde is not mentioned in the retrieved papers, tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-ethyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOLAVQWHCZQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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